2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Description
This compound features a benzamide core substituted with a 2-chloro group and a thiophene-2-carbonyl moiety attached to a 3,4-dihydro-2H-quinoline scaffold.
Properties
IUPAC Name |
2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRXFUASDZBIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of compounds similar to 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide in targeting cancer cells. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer) . The incorporation of thiophene moieties enhances the bioactivity and selectivity of these compounds.
Mechanisms of Action
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cellular signaling pathways involved in tumor growth.
Pharmacological Applications
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, some derivatives have shown promise as inhibitors of carbonic anhydrase, which is relevant for treating conditions like glaucoma . The chlorinated benzamide moiety may enhance binding affinity to target enzymes.
Antimicrobial Properties
There is growing interest in the antimicrobial properties of thiophene-containing compounds. Preliminary studies suggest that such compounds may exhibit activity against various bacterial strains, making them candidates for further development as antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound . Key structural features influencing activity include:
- The position and nature of substituents on the quinoline ring.
- The presence of electron-withdrawing groups (like chlorine) that can enhance biological activity.
Case Study 1: Anticancer Screening
A series of synthesized quinoline-thiophene derivatives were screened for anticancer activity against MCF7 and HEPG2 cell lines. Results indicated that modifications to the thiophene ring significantly impacted cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range.
Case Study 2: Enzyme Inhibition Assay
In vitro assays demonstrated that certain analogs effectively inhibited carbonic anhydrase II with IC50 values comparable to established inhibitors. This suggests potential therapeutic applications in managing intraocular pressure.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiophene ring can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
A. Benzamide vs. Sulfonamide Derivatives
- Target Compound: Contains a benzamide group (C=O linkage) at the quinoline-7-position.
- Sulfonamides are often associated with enhanced solubility and distinct enzyme-targeting profiles.
B. Substituent Modifications on the Benzamide Ring
- 2-Chloro vs. The 3,5-dimethoxy analog (C23H22N2O4S) introduces electron-donating methoxy groups, which may improve solubility but reduce affinity for certain targets .
C. Heterocyclic Variations
- Thiophene-2-Carbonyl vs. Triazole/Fluorophenoxy Groups: The target compound’s thiophene moiety contributes π-π stacking interactions, common in Mtb enzyme inhibitors. ZVT (C19H19ClFN3O2S) incorporates a 4-methyl-1,2,4-triazole and 4-fluorophenoxy chain, likely targeting distinct residues in MtPanK .
Biological Activity
The compound 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a novel synthetic entity that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 432.94 g/mol. The structure features a thiophene moiety attached to a quinoline derivative, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. The presence of the thiophene group may enhance this activity by improving lipophilicity and membrane penetration.
- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine. This inhibition is crucial for potential treatments of Alzheimer's disease as it increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission .
- Anticancer Potential : The compound may also exhibit anticancer properties through modulation of signaling pathways involving the epidermal growth factor receptor (EGFR). Inhibitors targeting EGFR have been successful in treating various cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the efficacy of similar compounds:
- Antimicrobial Study : A study evaluating pyrrole benzamide derivatives showed promising results against Staphylococcus aureus, indicating that modifications in the benzamide structure can lead to enhanced antimicrobial potency .
- Neuroprotective Effects : Research into cholinesterase inhibitors has highlighted their potential in treating neurodegenerative diseases. Compounds structurally similar to our target have demonstrated significant inhibition of AChE and BChE, leading to improved cognitive function in animal models .
- Anticancer Research : Investigations into quinoline derivatives have revealed their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, particularly in cancers associated with EGFR signaling pathways .
Q & A
Basic: What synthetic methodologies are established for synthesizing 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide?
The synthesis typically involves sequential coupling reactions. For example, the thiophene-2-carbonyl group can be introduced via acylation of the quinoline nitrogen using thiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst). The benzamide moiety is then appended via nucleophilic acyl substitution, requiring activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction with the 7-amino group of the dihydroquinoline intermediate. Critical conditions include strict temperature control (<0°C during acylation to prevent side reactions) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How can the compound’s structural integrity be validated post-synthesis?
X-ray crystallography is the gold standard for confirming molecular conformation. For example, intramolecular halogen bonding (Cl···O, ~3.18 Å) and dihedral angles between aromatic rings (e.g., 7.7° between benzamide and quinoline planes) are critical structural markers . Spectroscopic validation includes:
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.2 ppm), and thiophene protons (δ 7.5–7.7 ppm).
- IR : Stretching frequencies for carbonyl groups (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., NSCLC) to assess cytotoxicity.
- Kinase inhibition assays : Measure IC₅₀ against targets like AKT or ERK using recombinant kinases and ATP-competitive assays .
- Pathway-specific reporters : Luciferase-based systems to evaluate Hedgehog or MAPK pathway modulation .
Advanced: How do substituents on the quinoline and benzamide moieties affect target binding?
The quinoline’s 3,4-dihydro-2H ring enhances planarity, promoting π-π stacking with hydrophobic kinase domains. Substituents like the thiophene-2-carbonyl group increase steric bulk, potentially reducing off-target interactions. Computational methods (e.g., molecular docking with AutoDock Vina) can predict binding poses, while QSAR models correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity . For example, cycloalkyl groups on the quinoline improve solubility without compromising binding .
Advanced: How can contradictions in activity data across cell lines be resolved?
Contradictions often arise from cell line-specific genetic backgrounds (e.g., PTEN status in AKT pathway studies). Strategies include:
- Pathway inhibition rescue experiments : Pre-treat cells with activators (e.g., PDGF-BB for AKT) to confirm target specificity .
- CRISPR/Cas9 knockouts : Validate target dependency by deleting putative receptors (e.g., CXCR2) and re-testing activity .
- Transcriptomic profiling : RNA-seq to identify compensatory pathways in resistant models .
Advanced: What strategies improve in vivo bioavailability and stability?
- Prodrug design : Mask the amide group with ester prodrugs (e.g., ethyl ester derivatives) to enhance intestinal absorption.
- Formulation optimization : Use lipid nanoparticles (LNPs) for improved plasma half-life, as demonstrated for similar benzamide-based Hedgehog inhibitors .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) and guide deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
